molecular formula C15H10FNO2 B2528497 2-(4-Fluorobenzyl)isoindoline-1,3-dione CAS No. 318-49-0

2-(4-Fluorobenzyl)isoindoline-1,3-dione

Cat. No.: B2528497
CAS No.: 318-49-0
M. Wt: 255.248
InChI Key: WBYPZQIEVABAGS-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-diones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorobenzyl group in this compound enhances its chemical properties, making it a valuable target for research and development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-fluorobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(4-Fluorobenzyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has shown its potential as an anticonvulsant and antipsychotic agent.

    Industry: It is used in the development of new materials, such as polymers and dyes

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethoxyphenyl)isoindoline-1,3-dione
  • 2-(4-Methoxybenzyl)isoindoline-1,3-dione
  • 2-(4-Chlorobenzyl)isoindoline-1,3-dione

Uniqueness

2-(4-Fluorobenzyl)isoindoline-1,3-dione stands out due to the presence of the fluorobenzyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its analogs .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYPZQIEVABAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluorobenzylamine (20 g, 160 mmol) in 10 mL CH2Cl2 was added to phthalic anhydride (5 g, 34 mmol) in 20 mL glacial acetic acid. The reaction was stirred at 100° C. for 4 h as water was collected with a Dean-Stark trap. Solvent was evaporated and the product was obtained by crystallization from ethanol (7.5 g, 87%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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